molecular formula C18H12BrN3O3 B2997102 N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 864923-08-0

N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B2997102
CAS No.: 864923-08-0
M. Wt: 398.216
InChI Key: SCJWWHYTAAFQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, an acetamide linker, and a 4-bromophenyl substituent.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJWWHYTAAFQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex bicyclic structure that may contribute to its biological properties. The presence of the bromophenyl group and the diazatricyclo framework suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Certain derivatives have been linked to inhibiting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as phospholipase D (PLD), which is involved in cancer cell survival and invasion .
  • Modulation of Signaling Pathways : It may affect signaling pathways like RhoA/SRF that are crucial for cancer cell motility and proliferation .
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Antimicrobial Studies

A study demonstrated that compounds with similar structural features exhibited significant antibacterial activity against various strains of bacteria, particularly Gram-positive strains .

Anticancer Activity

In vitro studies on cancer cell lines have shown that related compounds can inhibit cell growth at nanomolar concentrations. For instance, CCG-1423, a structurally related compound, was found to selectively induce apoptosis in RhoC-overexpressing melanoma cells while sparing normal cells .

Enzyme Inhibition

Research has highlighted the potential of these compounds as isoform-selective inhibitors for phospholipase D (PLD). Inhibition of PLD leads to decreased cancer cell invasion and increased apoptosis .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits phospholipase D leading to reduced invasion

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituent Variations

The tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca system in the target compound is structurally analogous to compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (). Key differences include:

  • Heteroatom Composition : The target compound lacks sulfur atoms present in the 3,7-dithia analog, which may reduce thiol-mediated reactivity but improve metabolic stability .

Acetamide-Linked Derivatives

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () shares the bromophenyl-acetamide motif but differs in:

  • Linker Flexibility: The target compound’s rigid tricyclic core restricts conformational freedom compared to the phenoxy-acetamide spacer in .
  • Bioactivity Implications : The hydroxymethyl group in may confer hydrogen-bonding capacity absent in the target compound, altering target selectivity .

Sulfanyl vs. Oxa Substituents

The compound N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide () highlights:

  • Sulfanyl vs.
  • Side Chain Modifications : The propan-2-yloxypropyl chain in increases hydrophobicity compared to the simpler bromophenyl group, impacting solubility and membrane permeability .

Spectral and Physicochemical Comparisons

NMR Profiling

demonstrates that minor substituent changes in tricyclic systems lead to distinct NMR shifts. For example:

  • Regions A and B (positions 29–36 and 39–44) : In the target compound, the bromophenyl group likely causes downfield shifts in aromatic protons (Region B) compared to methoxy or hydroxy analogs .
  • Core Heterocycle Stability : The oxa-diaza tricyclic system shows consistent chemical shifts in regions unaffected by substituents, suggesting structural rigidity .

Molecular Properties

Property Target Compound Compound Compound
Molecular Formula C₁₉H₁₅BrN₂O₃ C₂₆H₂₉N₃O₅S C₁₈H₁₅NO₃S₂
Molecular Weight ~407.25 g/mol 495.6 g/mol ~373.45 g/mol
Key Substituents 4-bromophenyl Sulfanyl, propan-2-yloxypropyl Methoxyphenyl, dithia
LogP (Predicted) ~2.8 ~3.5 ~2.1

The higher logP of ’s compound reflects increased lipophilicity due to alkyl chains, whereas the target compound’s bromine atom balances hydrophobicity and polarity .

Functional and Categorization Insights

  • Lumping Strategy : suggests that compounds with similar tricyclic cores (e.g., oxa-diaza systems) may be grouped for studying degradation pathways or bioactivity trends. However, bromophenyl substitution distinguishes the target compound in reactivity and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.